(S)-Ketoprofen Acyl-|A-D-glucuronide
Overview
Description
“(S)-Ketoprofen Acyl-|A-D-glucuronide” is a glucuronide, a substance produced by linking glucuronic acid to another substance via a glycosidic bond . It’s a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen .
Synthesis Analysis
The synthesis of “(S)-Ketoprofen Acyl-|A-D-glucuronide” involves glucuronidation, a method that animals use to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source . The glucuronic acid is attached via a glycosidic bond to the substance .
Molecular Structure Analysis
The molecular structure of “(S)-Ketoprofen Acyl-|A-D-glucuronide” is complex. It contains a glucuronic acid linked to a ketoprofen molecule .
Chemical Reactions Analysis
“(S)-Ketoprofen Acyl-|A-D-glucuronide” is a reactive metabolite of NSAIDs. It covalently binds to endogenous proteins . The covalent adduct formation of NSAIDs-AG may lead to the dysfunction of target proteins .
Scientific Research Applications
Stereoselective Esterase Activity of Human Serum Albumin
Human serum albumin (HSA) is known to accelerate the hydrolysis reaction of acyl glucuronides, including (S)-Ketoprofen Acyl-|A-D-glucuronide, back to the parent aglycon. The stereoselective activity of HSA with ketoprofen glucuronides has been investigated, revealing that (R)-ketoprofen glucuronide is a better substrate than the (S)-conjugate. This study also explored the distinct sites on HSA for reversible binding and hydrolysis of ketoprofen glucuronides (Dubois-Presle et al., 1995).
Stereoselective Binding to Human Serum Albumin
The reversible binding of R and S ketoprofen glucuronides to HSA was investigated using ultraviolet circular dichroism. It was found that R ketoprofen glucuronide binds to one site of albumin, while S ketoprofen glucuronide also binds to HSA, but with lower affinity. This research provided insights into how the glucuronides of ketoprofen interact with albumin, highlighting the role of the D-glucuronic acid moiety in this process (Dubois et al., 1994).
Kinetic Studies on Intra Molecular Acyl Migration
The spontaneous degradation of β-1-O-acyl glucuronide metabolites of ketoprofen was studied using 1H-NMR spectroscopy. This research provided valuable insights into the degradation rates and half-lives of these glucuronides, highlighting their stereoselective degradation, with the rate for the (S)-isomer always slower compared to the (R)-isomer (Skordi et al., 2005).
Stereoselective Irreversible Binding of Ketoprofen Glucuronides to Albumin
This study focused on the reactivity of the glucuronide of both ketoprofen enantiomers towards HSA, revealing stereoselective differences in their binding. The research suggested that the irreversible binding of ketoprofen to albumin depends on the stereochemistry of the aglycon and may affect the major function of albumin in drug transport (Presle et al., 1996).
Future Directions
Future research could focus on the covalent adduct formation of NSAIDs-AGs with UDP-glucuronosyltransferase (UGT). A significant negative correlation between the half-lives of NSAIDs-AG in phosphate buffers and the amount of covalent adduct with UGT2B7 was observed, suggesting the more labile NSAID-AG forms higher irreversible bindings to UGT .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16-,17-,18+,19-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-QVTYPLGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857911 | |
Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ketoprofen Acyl-|A-D-glucuronide | |
CAS RN |
140148-26-1 | |
Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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